molecular formula C10H4F6N2O B15061246 3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one

3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one

Cat. No.: B15061246
M. Wt: 282.14 g/mol
InChI Key: PAZIEKBLRBWBRP-UHFFFAOYSA-N
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Description

3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-diamino-1,2-dihydroquinoxalin-2-one with trifluoromethylating agents. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to effective modulation of biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone
  • 1,4-bis(trifluoromethyl)benzene
  • 3,5-bis(trifluoromethyl)phenyl derivatives

Uniqueness

3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one stands out due to its unique combination of stability, reactivity, and versatility. The presence of two trifluoromethyl groups significantly enhances its chemical properties compared to similar compounds, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H4F6N2O

Molecular Weight

282.14 g/mol

IUPAC Name

3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-3H,(H,18,19)

InChI Key

PAZIEKBLRBWBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(F)(F)F

Origin of Product

United States

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